2-Fluoro-4-methylphenol CAS 452-81-3 properties
2-Fluoro-4-methylphenol CAS 452-81-3 properties
An In-Depth Technical Guide to 2-Fluoro-4-methylphenol (CAS 452-81-3) for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2-Fluoro-4-methylphenol (CAS 452-81-3), a fluorinated aromatic compound of significant interest in modern chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core physicochemical data, spectral analysis, synthetic methodologies, and key applications, offering a comprehensive technical resource.
Core Molecular Identity and Physicochemical Profile
2-Fluoro-4-methylphenol, also known as 2-Fluoro-p-cresol, is a substituted phenol featuring a fluorine atom ortho to the hydroxyl group and a methyl group in the para position.[1][2] This specific substitution pattern confers a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecules.[3]
The fluorine atom, being the most electronegative element, significantly influences the compound's acidity, lipophilicity, and metabolic stability when incorporated into larger molecules. This makes it a strategic building block in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4]
Key Identifiers
| Identifier | Value |
| CAS Number | 452-81-3[1][2][3] |
| IUPAC Name | 2-fluoro-4-methylphenol[3][5] |
| Synonyms | 2-Fluoro-p-cresol, 3-Fluoro-4-hydroxytoluene[1][2] |
| Molecular Formula | C₇H₇FO[1][2][3] |
| Molecular Weight | 126.13 g/mol [2][3][5] |
| SMILES | CC1=CC(=C(C=C1)O)F[1][3][5] |
| InChI Key | WJKISRFVKIOBCQ-UHFFFAOYSA-N[1][3] |
Physicochemical and Computed Properties
The physical properties of 2-Fluoro-4-methylphenol determine its handling, purification, and reaction conditions. Its computed properties offer predictive insights into its behavior in biological and chemical systems.
| Property | Value | Source |
| Appearance | Pale yellow crystals or solid | [3] |
| Melting Point | 37 °C to 38 °C | [3] |
| Boiling Point | 173.0 ± 20.0 °C at 760 mmHg | [6] |
| Flash Point | 66.4 °C | |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| XLogP3 | 1.8 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
Spectral Characterization: A Validating Fingerprint
Analytical data is paramount for confirming the identity and purity of 2-Fluoro-4-methylphenol. The following sections detail the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for structural elucidation. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the methyl protons (typically the most upfield signal), and the phenolic hydroxyl proton (often a broad singlet).[7] The coupling between the fluorine and adjacent protons (³J H-F) is a key diagnostic feature.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment. Coupling to adjacent aromatic protons will be observed.
-
¹³C NMR: The spectrum will display unique signals for each carbon atom. The carbon atom directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹J C-F), which is a definitive characteristic.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-F Stretch: A strong, sharp absorption band typically appears in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M+): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 126, corresponding to the molecular weight of the compound.[5]
Synthesis and Purification Strategies
The reliable production of high-purity 2-Fluoro-4-methylphenol is critical for its application in regulated industries like pharmaceuticals.[8]
Common Synthetic Pathways
Several methods are employed for the synthesis of 2-Fluoro-4-methylphenol. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.
-
Diazotization-Hydrolysis: This classic and fundamental approach begins with an aromatic amine, 4-fluoro-2-methylaniline.[3] The amine is converted to a diazonium salt using sodium nitrite in an acidic medium, which is subsequently hydrolyzed to yield the target phenol.[3][8] This method is well-established and scalable.[8]
-
Direct Electrophilic Fluorination: This method involves the direct introduction of a fluorine atom onto the 4-methylphenol (p-cresol) ring using a suitable electrophilic fluorinating agent.[9] The reaction must be carefully controlled to achieve the desired regioselectivity for the ortho position.
Caption: Diazotization-Hydrolysis synthetic route.
Reference Experimental Protocol: Synthesis via Direct Fluorination
This protocol describes a general method for the direct fluorination of 4-methylphenol. It is designed as a self-validating system where progress and purity can be monitored at key stages.
Objective: To synthesize 2-Fluoro-4-methylphenol from 4-methylphenol.
Materials:
-
4-methylphenol (1.0 mmol)
-
Electrophilic Fluorinating Reagent (e.g., Selectfluor™) (1.1 mmol)
-
Acetonitrile (Solvent, 10 mL)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
Reaction Setup: To a solution of 4-methylphenol (1 mmol) in acetonitrile (10 mL), add the fluorinating reagent (1.1 mmol).[9]
-
Reaction Execution: Stir the reaction mixture under reflux conditions for approximately 2 hours.[9] The causality here is that thermal energy is required to overcome the activation energy for the electrophilic aromatic substitution.
-
Workup - Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS), remove the acetonitrile by distillation under reduced pressure.[9]
-
Workup - Extraction: Dissolve the crude product in dichloromethane (50 mL) and filter to remove any insoluble materials.[9] Transfer the filtrate to a separatory funnel and wash with water (30 mL) to remove any remaining water-soluble impurities.[9]
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.[9]
-
Purification: The primary technique for purifying 2-Fluoro-4-methylphenol is fractional distillation, which separates compounds based on differences in boiling points.[8] Precise control over temperature and pressure is essential to achieve high purity.[8]
-
Validation: Analyze the final product using ¹H NMR and ¹⁹F NMR spectroscopy to confirm its identity and purity.[9]
Reactivity and Applications
The utility of 2-Fluoro-4-methylphenol stems from its predictable reactivity and its role as a versatile building block.
Chemical Reactivity
The molecule's reactivity is governed by the interplay of its three functional components:
-
Phenolic Hydroxyl Group: Acidic and directs electrophilic substitution to the ortho and para positions. It is the site for etherification and esterification reactions.
-
Fluorine Atom: A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution under certain conditions.[3]
-
Methyl Group: An electron-donating group that activates the ring for electrophilic substitution.
Key reactions include oxidation to form quinones and participation as the phenolic component in Mannich reactions to produce aminophenol ligands.[3]
Core Applications
The compound is a crucial intermediate in several high-value industries.[10]
-
Pharmaceuticals: It is a key building block for Active Pharmaceutical Ingredients (APIs).[3][4][10] Notably, it is used in the synthesis of selective inhibitors of receptor tyrosine kinases, which are important targets in oncology.[3] The fluorine substituent can enhance binding affinity and improve metabolic stability.
-
Agrochemicals: It is utilized in the development of modern herbicides and pesticides.[3][10]
-
Materials Science: Derivatives of 2-Fluoro-4-methylphenol are employed in the creation of functional polymers and photoresists for electronics applications.[3]
Caption: Role as a versatile chemical intermediate.
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical intermediate.
Hazard Identification
2-Fluoro-4-methylphenol is classified as hazardous.[11]
-
GHS Signal Word: Warning
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area or under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment:
-
Wash hands and any exposed skin thoroughly after handling.[12]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
-
Store away from heat, sparks, open flames, and other ignition sources.[12][13]
-
The material may be sensitive to light; store in light-resistant containers.[13]
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